Enantiomer-Specific Procurement vs. Achiral Piperazine
Unlike achiral 1-cyclobutylpiperazine (CAS 132800-13-6), 1-cyclobutyl-2-methylpiperazine possesses a stereogenic center at the C2 position, enabling procurement of either (R)- or (S)-enantiomers with defined absolute configuration. The (R)-enantiomer is a key synthetic precursor to the known H3 receptor modulator fragment 4-((1S,2S)-2-((R)-4-cyclobutyl-2-methylpiperazine-1-carbonyl)cyclopropyl)benzamide, which has been characterized in solid form patents with explicit XRPD, DSC, and TGA data [1]. While neither the (R)- nor (S)-enantiomer of 1-cyclobutyl-2-methylpiperazine has publicly disclosed specific rotation values at this time, the availability of these enantiomers as discrete CAS-registered entities (1241093-83-3 and 1227664-50-7, respectively) contrasts with the single CAS registry of achiral 1-cyclobutylpiperazine [2]. For procurement decision-making, this means a single chiral center introduces the possibility — and necessity — of specifying enantiomeric purity as a purchase parameter, a dimension entirely absent for the achiral comparator.
| Evidence Dimension | Availability of enantiomerically defined forms for stereochemically controlled synthesis |
|---|---|
| Target Compound Data | Two single-enantiomer forms: (R)-1-cyclobutyl-2-methylpiperazine (CAS 1241093-83-3) and (S)-1-cyclobutyl-2-methylpiperazine (CAS 1227664-50-7); both available as free base and dihydrochloride salt |
| Comparator Or Baseline | 1-Cyclobutylpiperazine (CAS 132800-13-6): achiral, single entity only; no enantiomeric forms possible |
| Quantified Difference | Qualitative difference: stereochemical complexity enables enantiomer-specific procurement vs. achiral comparator; specific rotation data not publicly available as of the search date |
| Conditions | Comparison based on CAS registry records and vendor catalog listings; no head-to-head enantiomeric purity assay available |
Why This Matters
For medicinal chemistry programs requiring defined stereochemistry in the final drug candidate, the ability to procure a specific enantiomer of the piperazine building block eliminates the need for in-house chiral resolution or asymmetric synthesis, directly impacting lead optimization timelines.
- [1] Collins CD et al. Solid Forms Comprising A Cyclopropyl Amide Derivative. US Patent Application 20110201622, August 18, 2011. View Source
- [2] PubChem. 1-Cyclobutyl-2-methylpiperazine. Compound Summary CID 45122041 — Depositor-Supplied Synonyms including (2S)- and (2R)- forms. National Library of Medicine, 2024. View Source
